molecular formula C16H14N2O3 B14615661 4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate CAS No. 59727-38-7

4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate

Katalognummer: B14615661
CAS-Nummer: 59727-38-7
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: WMGIQGKSGFFMDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate is a synthetic organic compound characterized by its unique structural features It belongs to the class of azoxy compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate typically involves the reaction of 4-methylphenylhydrazine with 4-nitrophenyl prop-2-enoate under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, and under controlled temperature and pressure conditions to ensure the formation of the desired azoxy compound. The reaction mechanism involves the reduction of the nitro group to an azoxy group, followed by the coupling of the resulting intermediate with the prop-2-enoate moiety.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out using large-scale reactors and automated processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the azoxy group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azoxy compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in the modulation of various cellular pathways, including apoptosis and cell cycle regulation. The compound’s ability to interact with nucleophiles also plays a role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate is unique due to its azoxy group, which imparts distinct chemical and biological properties. Unlike picoxystrobin and flupyroxystrobin, which are primarily used as fungicides, this compound has broader applications in scientific research and industrial processes.

Eigenschaften

CAS-Nummer

59727-38-7

Molekularformel

C16H14N2O3

Molekulargewicht

282.29 g/mol

IUPAC-Name

(4-methylphenyl)-oxido-(4-prop-2-enoyloxyphenyl)iminoazanium

InChI

InChI=1S/C16H14N2O3/c1-3-16(19)21-15-10-6-13(7-11-15)17-18(20)14-8-4-12(2)5-9-14/h3-11H,1H2,2H3

InChI-Schlüssel

WMGIQGKSGFFMDP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)OC(=O)C=C)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.